molecular formula C10H7Cl2NO2S2 B1331063 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene CAS No. 147622-09-1

1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene

Cat. No. B1331063
M. Wt: 308.2 g/mol
InChI Key: BMRVXVHHOAQEFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps and the use of various reagents to achieve the desired chemical structure. In the case of 1,2-dichloro-4-nitrobenzene, chlorination of p-nitrochlorobenzene with KClO3-H2SO4 was used, achieving a high yield of 91.8% under optimal conditions . Similarly, the synthesis of sterically hindered 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene involved an aromatic nucleophilic substitution reaction . These methods demonstrate the versatility of synthetic approaches in obtaining chlorinated and sulfonated aromatic compounds, which could be relevant to the synthesis of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene.

Molecular Structure Analysis

The molecular structure of organic compounds can be elucidated using various spectroscopic methods and crystallography. For instance, the molecular structure of 4-methylbenzene sulfochloride was investigated using electron diffraction and mass spectrometry, revealing detailed geometrical parameters such as bond lengths and angles . These techniques could similarly be applied to determine the molecular structure of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene, providing insights into its three-dimensional conformation and electronic distribution.

Chemical Reactions Analysis

The reactivity of sulfonated aromatic compounds is of significant interest due to their potential applications. The sulfonation and sulfation reactions of 1,2-dihydroxybenzene and its methyl ethers were studied, showing different isomer distributions and rate coefficients . These findings highlight the influence of substituents on the reactivity of benzene derivatives, which is also relevant for understanding the chemical behavior of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene in various reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its practical applications. For example, the synthesis of high-purity 1-chloro-2,6-difluorobenzene required careful control of reaction conditions to avoid contamination with other isomers, demonstrating the importance of purity in chemical synthesis for industrial applications . The solubility, melting point, and reactivity of 1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene would be important properties to analyze for its potential use in pharmaceuticals or as a chemical intermediate.

Scientific Research Applications

  • Synthesis and Biological Activity :

    • Base-induced cyclization of active methylene isocyanides with xanthate esters, using similar compounds, produces thiazoles and thiazolylcarboxylates with potential biological activity (Rajeev et al., 2017).
    • Synthesis of 1,2,4-triazole derivatives, exhibiting antimicrobial activity and potential as surface active agents, demonstrates the utility of related compounds in developing biologically active heterocycles (El-Sayed, 2006).
  • Molecular Structure and Synthesis :

    • A study on the molecular structure of 4-methylbenzene sulfochloride, a compound with structural similarities, informs the understanding of molecular arrangements and interactions, which is critical for synthesis applications (Petrov et al., 1999).
    • The synthesis of high-purity 1-chloro-2,6-difluorobenzene, using sulfonyl chloride for fluorine substitution, highlights the role of similar compounds in the preparation of intermediates for pharmaceuticals and agrochemicals (Moore, 2003).
  • Chemical Reactions and Mechanisms :

    • The KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water, using arylsulfonyl hydrazides and 4-methylbenzenesulfinic acid, underscores the effectiveness of similar sulfonyl compounds in sulfonylation reactions (Zhang et al., 2018).
    • The manganese(III) acetate mediated C–H sulfonylation of 1,4-dimethoxybenzenes with sodium and lithium sulfinates illustrates the utility of similar compounds in oxidative coupling reactions (Liang et al., 2017).
  • Materials Science and Engineering :

    • The study on the growth of single crystals of chalcone derivatives, which include sulfonyl-substituted compounds, shows the potential of related chemicals in the development of nonlinear optical materials (Parol et al., 2020).
    • Improved preparation of macroporous, chlorosulfonated poly(styrene-co-divinylbenzene) for the conversion to sulfonamides and sulfonylhydrazines suggests the relevance of similar compounds in polymer synthesis and functionalization (Emerson & Ifalade, 2005).

properties

IUPAC Name

1-(2,2-dichloro-1-isothiocyanatoethenyl)sulfonyl-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO2S2/c1-7-2-4-8(5-3-7)17(14,15)10(9(11)12)13-6-16/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRVXVHHOAQEFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=C(Cl)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350509
Record name 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,2-Dichloro-1-isothiocyanatovinyl)sulfonyl]-4-methylbenzene

CAS RN

147622-09-1
Record name 1-(2,2-Dichloro-1-isothiocyanatoethenesulfonyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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